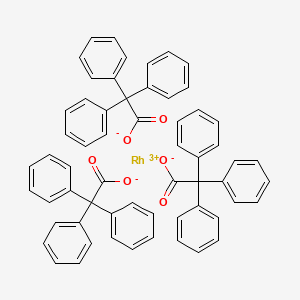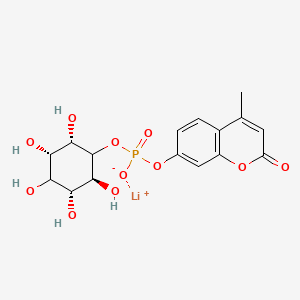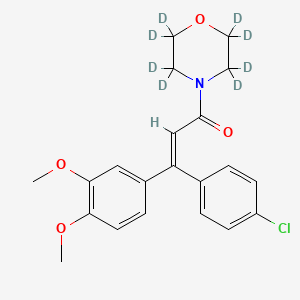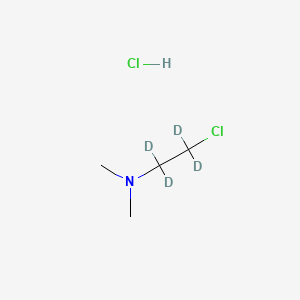![molecular formula C6H12O6 B583972 L-[4-13C]sorbose CAS No. 478506-34-2](/img/structure/B583972.png)
L-[4-13C]sorbose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-[4-13C]sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .
Synthesis Analysis
L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose. Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by a strong promoter in Gluconobacter oxydans enhances the titer and productivity of L-sorbose synthesis from d-sorbitol .
Molecular Structure Analysis
The molecular formula of L-Sorbose is C6H12O6 . It has a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .
Chemical Reactions Analysis
The acetonation of L-sorbose involves a reaction mechanism that includes a cyclic peracetylated L-sorbose-derived nitrone . This cyclic nitrone undergoes regioselective cycloadditions with alkynes, affording tetra-O-acetyl-isoxazolines .
Physical And Chemical Properties Analysis
L-Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 113.4±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
- L-sorbose serves as a crucial intermediate in the industrial synthesis of vitamin C (L-ascorbic acid) . The conversion of L-sorbose to L-ascorbic acid involves several enzymatic steps, making it an essential component in the pharmaceutical industry.
- L-sorbose is a starting material for the synthesis of deoxygalactonojirimycin (DGJ), a pharmacological chaperone. DGJ has potential implications for treating lysosomal storage disorders .
- L-sorbose has been explored as a potential nonnutritive sweetener . Its unique properties make it an interesting candidate for use in food and beverage products.
- Researchers have investigated L-sorbose as an effective inhibitor of various glycosidases . Understanding its inhibitory effects can contribute to drug development and enzyme-related research.
- L-gulose, derived from L-sorbose, is an important component of Bleomycin A2, an anti-tumor antibiotic . Additionally, 6-deoxy-L-gulose is present in zorbamycin, another anti-tumor antibiotic .
Vitamin C (L-Ascorbic Acid) Production
Pharmacological Chaperone Synthesis
Nonnutritive Sweetener Research
Glycosidase Inhibition Studies
Anti-Tumor Antibiotics
Antibacterial Agents
Wirkmechanismus
Target of Action
L-[4-13C]sorbose, also known as L-sorbose-4-13C, primarily targets the enzyme ß-glucosidase in the thermophilic fungus Humicola grisea var. thermoidea . This enzyme plays a crucial role in the breakdown of complex carbohydrates. L-sorbose also targets ketohexokinase (KHK) , an enzyme that phosphorylates L-sorbose to produce L-sorbose-1-phosphate .
Mode of Action
L-sorbose interacts with its targets, leading to significant changes in their activity and the overall metabolic processes. The addition of L-sorbose to cultures containing cellobiose, a good inducer of ß-glucosidase, enhances the extracellular levels of the enzyme 3.3-fold . This demonstrates stimulation of both enzyme synthesis and secretion. The stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer .
Biochemical Pathways
The biochemical pathway of L-sorbose metabolism involves several steps . L-sorbose is first converted to L-sorbose-1-phosphate by the action of ketohexokinase . This is then reduced to D-glucitol 6-phosphate, which is further converted to D-fructose 6-phosphate . These reactions are part of the larger carbohydrate metabolism pathway, affecting downstream processes such as glycolysis.
Pharmacokinetics
It is known that l-sorbose can be internalized via the transporter glut5
Result of Action
The action of L-sorbose results in significant molecular and cellular effects. It induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also enhances the extracellular levels of cellulases in certain cultures . Moreover, L-sorbose has been reported to induce apoptosis in various cancer cells .
Safety and Hazards
Zukünftige Richtungen
L-Sorbose has been found to induce apoptosis in various cancer cells . In mouse xenograft models, L-sorbose inhibits the proliferation of tumors either alone or in combination with other anticancer drugs . These results demonstrate L-sorbose as an attractive therapeutic reagent for cancer treatment .
Eigenschaften
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HPPMGSIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)



![D-[1-2H]Mannose](/img/structure/B583905.png)


![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)
